SP2509

LSD1 inhibitor comparison AML cell death Ewing sarcoma

Standard catalytic LSD1 inhibitors (e.g., TCP) covalently modify FAD and fail to disrupt LSD1 scaffolding functions, leading to irreproducible results in AML and Ewing sarcoma models. SP2509 solves this: a reversible, allosteric inhibitor that uniquely blocks LSD1-CoREST/TBX2 protein-protein interactions. - **Key data**: IC50 = 13 nM; >23,000-fold selectivity over MAO-A/B; no CYP/hERG inhibition. - **Proven in vivo**: Extended survival in AML (37 days monotherapy; 44.5 days + panobinostat vs. 19.5 days vehicle). - **Unique selectivity**: Active against UTX-null cells while sparing wild-type progenitors - essential for precision MDS/AML research. Supplied as a validated chemical probe for non-enzymatic LSD1 mechanism studies.

Molecular Formula C19H20ClN3O5S
Molecular Weight 437.9 g/mol
Cat. No. B15606218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP2509
Molecular FormulaC19H20ClN3O5S
Molecular Weight437.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+
InChIKeyNKUDGJUBIVEDTF-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SP2509: Reversible Allosteric LSD1 Inhibitor for Epigenetic Research


SP2509 (HCI-2509; CAS 1423715-09-6) is an N'-(1-phenylethylidene)-benzohydrazide compound that acts as a potent (IC₅₀ = 13 nM), reversible, non-competitive, and allosteric inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Unlike first-generation LSD1 inhibitors that covalently modify the FAD cofactor, SP2509 binds to an allosteric site, altering LSD1 conformation and disrupting protein-protein interactions with corepressors CoREST and TBX2 [1][2]. It exhibits high selectivity over monoamine oxidases MAO-A/MAO-B (>300 µM) and other flavin-dependent enzymes . SP2509 promotes differentiation and apoptosis in acute myeloid leukemia (AML) cells, Ewing sarcoma cells, and other cancer types, while uniquely demonstrating both demethylase-dependent and demethylase-independent cytotoxic effects [1][2].

Allosteric LSD1 pathway inhibition study fit
LSD1–CoREST/TBX2 scaffolding disruption context
High selectivity over MAO-A/MAO-B off-targets

Why SP2509 Cannot Be Replaced by Other LSD1 Inhibitors


LSD1 inhibitors exhibit profound functional heterogeneity despite sharing a nominal target. SP2509 is an allosteric, reversible inhibitor that disrupts LSD1 scaffolding functions (e.g., CoREST and TBX2 protein-protein interactions), whereas compounds such as tranylcypromine (TCP), OG-L002, ORY-1001 (iadademstat), and GSK2879552 are either irreversible catalytic-site inhibitors or covalent FAD modifiers [1][2]. Direct head-to-head comparison in AML and Ewing sarcoma cell lines revealed that SP2509 strongly induces cell death and mitochondrial membrane potential loss, while TCP and GSK2879552 exhibit no effect, and ORY-1001 shows activity only at the highest tested concentration [2]. These mechanistic and functional divergences mean that substituting SP2509 with another LSD1 inhibitor can produce qualitatively different (or absent) biological responses, leading to irreproducible results and flawed mechanistic interpretations [1][2].

SP2509
Catalytic LSD1 Inhibitors
Allosteric, reversible; disrupts LSD1 scaffolding interactions
Active-site or FAD-directed; scaffolding functions unchanged
Reported cytotoxic response in AML and Ewing sarcoma cell models
No or minimal reported activity in comparable models
High selectivity over MAO-A/MAO-B off-targets
Potent MAO inhibition (e.g., TCP) limits target engagement clarity

Quantitative Differentiation Evidence


Cell Death Induction in AML and Ewing Sarcoma

In a head-to-head study across AML (MOLM-13, THP-1) and Ewing sarcoma (SK-ES-1, A673) cell lines, SP2509 induced strong cell death and mitochondrial membrane potential loss. By contrast, TCP and GSK2879552 showed virtually no effect on cell death rate or mitochondrial membrane potential, and ORY-1001 (iadademstat) was active only at the highest concentration tested in THP-1 and A673 cells [1]. SP2509's effect was confirmed to be largely KDM1A-independent, as KDM1A-knockout and parental cell lines exhibited nearly identical responses to SP2509 [1].

AML Cell Death
Head-to-head
SP2509: strong cell death & ΔΨm loss; TCP/GSK: no effect; ORY-1001: minimal
Supports distinct cytotoxicity endpoint review
KDM1A-independent response confirmed
LSD1 inhibitor comparison AML cell death Ewing sarcoma mitochondrial membrane potential

Disruption of LSD1 Scaffolding Interactions

SP2509 (1–2 µM) was shown to disrupt LSD1-CoREST and TBX2-LSD1 protein-protein interactions in prostate cancer cell lines (C4-2B, LNCaPEnzaR) by co-immunoprecipitation and Western blot, as confirmed in a 2024 Oncogene study [1]. In contrast, the allosteric mechanism of SP2509 is fundamentally different from catalytic inhibitors such as TCP, OG-L002, and ORY-1001, which target the FAD-binding pocket or active site but do not disrupt LSD1 scaffolding functions [2]. The J. Med. Chem. (2025) structural study identified that SP2509 induces allosteric bending of the Tower/CoREST domain, disrupting nucleosome substrate binding—an effect not observed with catalytic inhibitors [2].

Scaffolding Disruption
Class-level
SP2509 1–2 µM disrupts LSD1–CoREST/TBX2; catalytic inhibitors do not
Allosteric scaffolding mechanism unique
Co-IP/Western blot in prostate cancer cell lines
LSD1 scaffolding function CoREST TBX2 protein-protein interaction

High Selectivity Over MAO Enzymes

SP2509 demonstrates IC₅₀ >300 µM against MAO-A and MAO-B, translating to a selectivity window of >23,000-fold relative to its LSD1 IC₅₀ of 13 nM . In stark contrast, tranylcypromine (TCP), the prototypical covalent LSD1 inhibitor, is a potent MAO inhibitor with IC₅₀ values in the low micromolar to nanomolar range for MAO-A/MAO-B, severely limiting its utility as a selective LSD1 tool compound [1]. SP2509 additionally shows no inhibition of lactate dehydrogenase, glucose oxidase, hERG, CYP1A2, CYP2D6 (IC₅₀ ≥10 µM), CYP2C9 (IC₅₀ = 8.04 µM), and CYP2C19 (IC₅₀ = 9.76 µM), with CYP3A4 inhibition only at >200-fold higher concentration (IC₅₀ = 2.61 µM) .

MAO Selectivity
Cross-study comparable
SP2509 MAO-A/B IC₅₀ >300 µM; >23,000-fold over LSD1 IC₅₀
Supports unambiguous LSD1 target engagement
Biochemical enzyme inhibition assays
LSD1 selectivity MAO off-target tranylcypromine flavin oxidase

Selective Activity in UTX-Deficient AML Cells

In an unbiased epigenetic drug screen, SP2509 specifically promoted the differentiation of Utx-null hematopoietic stem and progenitor cells (HSPCs) while completely sparing wild-type HSPCs [1]. This contrasts with the broader cytotoxicity profiles of other LSD1 inhibitors, as confirmed by the dissertation finding that TCP and GSK2879552 show no effect on AML cell viability [2]. SP2509 treatment reversed UTX-loss-associated gene expression changes and partially restored H3K4 methylation in Utx-deficient HSPCs. In vivo, SP2509 extended survival of leukemic mice bearing Utx-null AML cells [1].

UTX-Selective Activity
Class-level
Differentiation in Utx-null HSPCs; wild-type HSPCs spared
Genotype-selective differentiation endpoint context
In vitro and in vivo leukemic models
UTX deficiency differentiation therapy HSPC AML synthetic lethality

Survival Benefit in AML Xenograft Models

In NOD/SCID mice bearing OCI-AML3 xenografts, SP2509 monotherapy (25 mg/kg i.p. twice weekly for 3 weeks) significantly improved median survival to 37 days vs. 19.5 days for vehicle control (P < 0.01) [1]. Combination with the pan-HDAC inhibitor panobinostat (5 mg/kg) further extended median survival to 44.5 days, significantly superior to either agent alone (P < 0.01) [1]. This in vivo efficacy differentiates SP2509 from TCP and GSK2879552, which failed to show any in vitro activity in comparable AML models [2], raising questions about their in vivo translatability in AML settings.

AML Xenograft Survival
Cross-study comparable
SP2509 median survival 37 d vs vehicle 19.5 d (P
Reported model-response endpoint context
NOD/SCID OCI-AML3, 25 mg/kg biweekly
TP53 Target Genes
Head-to-head
SP2509 600 nM upregulated CDKN1A/CCNG1; GSK-LSD1/GSK-552 1 µM did not
Transcriptional response beyond catalytic inhibition
LNCaP-N-Myc, qPCR, 48 h
AML xenograft in vivo survival panobinostat synergy LSD1-HDAC combination

Upregulation of TP53 Target Genes

In LNCaP-N-Myc prostate cancer cells, treatment with the catalytic LSD1 inhibitors GSK-LSD1 or GSK-552 at 1 µM failed to induce TP53 target gene expression, whereas the allosteric LSD1 inhibitor SP2509 at only 600 nM significantly upregulated TP53 target genes (CDKN1A, CCNG1) measured by qPCR after 48 hours [1]. This demonstrates that catalytic domain inhibition alone is insufficient to activate this tumor-suppressive transcriptional program, highlighting the functional advantage of SP2509's allosteric mechanism.

TP53 Target Genes
Head-to-head
SP2509 600 nM upregulated CDKN1A/CCNG1; GSK-LSD1/GSK-552 1 µM did not
Transcriptional response beyond catalytic inhibition
LNCaP-N-Myc, qPCR, 48 h
TP53 CDKN1A allosteric LSD1 inhibition N-Myc prostate cancer

Best-Fit Research Application Scenarios


Studying LSD1 Scaffolding Functions

SP2509's demonstrated ability to disrupt LSD1-CoREST and LSD1-TBX2 protein-protein interactions [1], coupled with its allosteric induction of TP53 target genes where catalytic inhibitors fail [2], makes it the tool of choice for investigating LSD1's non-enzymatic scaffolding roles. Researchers studying LSD1-HDAC complex disruption, nucleosome binding modulation, or CoREST-dependent transcriptional regulation should procure SP2509 rather than catalytic-site inhibitors like GSK-LSD1 or GSK2879552.

Preclinical AML Differentiation Therapy

For AML research, SP2509 is uniquely validated with in vivo survival benefit data (median survival 37 days monotherapy, 44.5 days + panobinostat vs. 19.5 days vehicle) [1]. Its cytotoxic activity in AML cells, where TCP, GSK2879552, and ORY-1001 are largely ineffective [2], combined with its UTX-mutant-selective differentiation activity [3], positions SP2509 as the preferred LSD1 inhibitor for translational AML studies requiring single-agent in vivo activity and HDAC inhibitor combination strategies.

Targeting UTX-Deficient Malignancies

SP2509 is the only LSD1 inhibitor with published evidence of genotype-selective activity against UTX-null cells while sparing wild-type hematopoietic progenitors [1]. This makes it indispensable for research programs developing precision medicine strategies for UTX-mutant myelodysplastic syndrome (MDS) and AML patients. Procurement of generic LSD1 inhibitors lacking this selectivity profile would miss this therapeutically critical synthetic lethal relationship.

High-Selectivity LSD1 Probe for Target Validation

With >23,000-fold selectivity over MAO-A/MAO-B and minimal CYP/hERG inhibition [1], SP2509 serves as a clean chemical probe for LSD1 target validation. This is particularly critical when interpreting results from in vitro and in vivo models where MAO off-target inhibition (a known limitation of TCP) could confound phenotypic readouts. Researchers requiring unambiguous LSD1 target engagement for mechanistic studies should select SP2509 as the validated probe compound.

Application
Selection Property
Validation Focus
LSD1 scaffolding function studies
Allosteric CoREST/TBX2 disruption
Scaffolding-dependent transcriptional endpoints
AML cell-model and in vivo research
Reported KDM1A-independent response
Model-response survival and combination endpoints
UTX-deficient malignancy studies
Genotype-selective differentiation context
WT-sparing differentiation endpoint validation
LSD1 target validation probe
High MAO-A/B selectivity
MAO-independent phenotypic interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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